molecular formula C6H4BrNO2 B7967059 2-Bromo-4-hydroxynicotinaldehyde

2-Bromo-4-hydroxynicotinaldehyde

Cat. No.: B7967059
M. Wt: 202.01 g/mol
InChI Key: FOUSAFVJIDYOBY-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxynicotinaldehyde is a chemical compound with the molecular formula C6H4BrNO2 It is a derivative of nicotinaldehyde, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-hydroxynicotinaldehyde typically involves the bromination of 4-hydroxynicotinaldehyde. One common method includes the treatment of 4-hydroxynicotinaldehyde with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds with the substitution of a hydrogen atom by a bromine atom at the second position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-hydroxynicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-Bromo-4-hydroxynicotinic acid.

    Reduction: 2-Bromo-4-hydroxy-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-hydroxynicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as a building block for various functional materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-hydroxynicotinaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxynicotinaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4-hydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring, leading to different chemical properties and reactivity.

    2-Bromo-5-hydroxynicotinaldehyde: Bromine atom at the fifth position, which can result in different steric and electronic effects.

Uniqueness

2-Bromo-4-hydroxynicotinaldehyde is unique due to the specific positioning of the bromine and hydroxyl groups on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-bromo-4-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-6-4(3-9)5(10)1-2-8-6/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUSAFVJIDYOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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